molecular formula C21H35N5O2 B2762022 8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-octylpurine-2,6-dione CAS No. 672338-09-9

8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-octylpurine-2,6-dione

Cat. No.: B2762022
CAS No.: 672338-09-9
M. Wt: 389.544
InChI Key: VHAMZBQDKNQVMG-UHFFFAOYSA-N
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Description

8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-octylpurine-2,6-dione is a synthetic organic compound belonging to the purine family This compound is characterized by its complex structure, which includes a purine core substituted with a dimethylpiperidinyl group, a methyl group, and an octyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-octylpurine-2,6-dione typically involves multi-step organic synthesis

    Purine Core Synthesis: The purine core can be synthesized through a condensation reaction between a suitable amine and a formamide derivative under acidic conditions.

    Substitution Reactions: The introduction of the 3,5-dimethylpiperidinyl group is achieved through a nucleophilic substitution reaction. This involves reacting the purine core with 3,5-dimethylpiperidine in the presence of a strong base such as sodium hydride.

    Alkylation: The octyl chain is introduced via an alkylation reaction, where the purine derivative is treated with an octyl halide (e.g., octyl bromide) in the presence of a phase transfer catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and continuous flow systems to handle increased volumes.

    Purification: Employing techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-octylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyl or octyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium tert-butoxide.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated forms.

Scientific Research Applications

8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-octylpurine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving purine metabolism.

    Industry: Utilized in the development of new materials and chemical processes due to its stability and reactivity.

Mechanism of Action

The mechanism by which 8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-octylpurine-2,6-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-Trimethylxanthine): A well-known purine derivative with stimulant properties.

    Theobromine (3,7-Dimethylxanthine): Another purine derivative found in cocoa, with mild stimulant effects.

    Theophylline (1,3-Dimethylxanthine): Used in medicine for its bronchodilator effects.

Uniqueness

8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-octylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine or theobromine, this compound’s piperidinyl and octyl groups provide additional sites for chemical modification and potential interactions with biological targets.

Properties

IUPAC Name

8-(3,5-dimethylpiperidin-1-yl)-3-methyl-7-octylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N5O2/c1-5-6-7-8-9-10-11-26-17-18(24(4)21(28)23-19(17)27)22-20(26)25-13-15(2)12-16(3)14-25/h15-16H,5-14H2,1-4H3,(H,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAMZBQDKNQVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=C(N=C1N3CC(CC(C3)C)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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